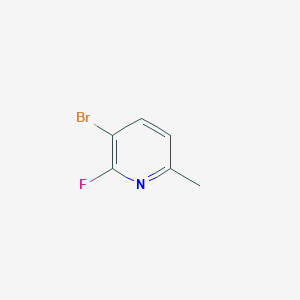

3-Bromo-2-fluoro-6-picoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-fluoro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXJNYKHLITMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654056 | |

| Record name | 3-Bromo-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375368-78-8 | |

| Record name | 3-Bromo-2-fluoro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-2-fluoro-6-picoline: A Key Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-fluoro-6-picoline, a halogenated pyridine derivative, has emerged as a pivotal intermediate in the landscape of pharmaceutical synthesis. Its unique structural arrangement, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can modulate physicochemical properties, makes it a highly sought-after building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and key reactions, and insights into its application in drug discovery and development.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Pyridine scaffolds, on the other hand, are prevalent in a vast number of biologically active compounds. The combination of these features in this compound provides a powerful tool for medicinal chemists. The bromine atom at the 3-position serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, while the fluorine atom at the 2-position and the methyl group at the 6-position influence the electronic and steric properties of the pyridine ring, offering fine-tuning capabilities for optimizing drug-like properties. This guide aims to provide researchers and drug development professionals with the essential technical information required to effectively utilize this valuable synthetic intermediate.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its successful application in multi-step syntheses. This section details the key physicochemical parameters of this compound.

Structural and General Properties

| Property | Value | Source(s) |

| Systematic Name | 3-Bromo-2-fluoro-6-methylpyridine | |

| Synonyms | This compound, 5-Bromo-2-fluoro-6-picoline | [1][2][3] |

| CAS Number | 375368-78-8 | [3] |

| Molecular Formula | C₆H₅BrFN | [3] |

| Molecular Weight | 190.01 g/mol | [3] |

| Appearance | Solid | [3] |

Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 194.2°C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Flash Point | 68.4 ± 25.9 °C | [1] |

| Solubility | Soluble in common organic solvents such as ethanol and dimethylformamide. | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available picoline derivative. The following protocol is based on established chemical transformations.[4]

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Amino-2-bromo-6-picoline

-

To a solution of 3-amino-6-picoline (1.0 eq) in acetonitrile, add an aqueous solution of sodium bromide (0.66 eq) and sodium bromate (0.33 eq).

-

Cool the mixture in an ice bath and slowly add sulfuric acid (1.5 eq).

-

Allow the reaction to stir at room temperature for 3 hours.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutral.

-

Extract the product with ethyl acetate (3 x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to yield 3-amino-2-bromo-6-picoline.[4]

Step 2: Synthesis of this compound

-

Dissolve 3-amino-2-bromo-6-picoline (1.0 eq) in anhydrous hydrogen fluoride in a suitable fluoropolymer reaction vessel at -78 °C.

-

Slowly add sodium nitrite (1.1 eq) to the solution, maintaining the low temperature.

-

After the addition is complete, warm the reaction mixture to a temperature between -5 °C and 5 °C and stir for 30 minutes.

-

Further, warm the reaction to a temperature between 30 °C and 70 °C for 30-60 minutes.

-

Cool the reaction mixture and carefully quench with an ice-water mixture.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to afford this compound.[4]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the construction of complex drug molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura cross-coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (3 mol%).

-

Add a solvent system, typically a mixture of an organic solvent like dioxane and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by flash column chromatography.[5][6][7][8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[9][10][11][12][13]

Caption: Buchwald-Hartwig amination of this compound.

Exemplary Protocol for Buchwald-Hartwig Amination:

-

To a dry reaction flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Add this compound (1.0 eq) and the desired amine (1.2 eq).

-

Add an anhydrous aprotic solvent, such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography.[9][10][11][12][13]

Spectroscopic Characterization

While specific, publicly available, high-resolution NMR and mass spectra for this compound are limited, this section provides an expected analysis based on its structure and the known spectroscopic behavior of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. These protons will likely appear as doublets due to coupling with each other and may show further splitting due to coupling with the fluorine atom. A singlet in the aliphatic region will correspond to the methyl protons at the 6-position.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals. The carbon bearing the bromine atom will be significantly influenced by the "heavy atom effect." The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling. The remaining aromatic carbons and the methyl carbon will have characteristic chemical shifts.

Mass Spectrometry (MS) (Predicted)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).[14][15][16][17][18]

Expected Fragmentation Pathways:

-

Loss of a bromine radical (•Br): This would lead to a significant fragment ion.

-

Loss of a methyl radical (•CH₃): Cleavage of the methyl group is another likely fragmentation pathway.

-

Cleavage of the pyridine ring: More complex fragmentation patterns can arise from the cleavage of the heterocyclic ring.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds.[1][19] Its utility is particularly pronounced in the development of kinase inhibitors and other targeted therapies where the substituted pyridine motif is a common feature. The ability to readily introduce diverse substituents at the 3-position via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. While specific blockbuster drugs directly synthesized from this intermediate are not prominently disclosed in public literature, its structural motifs are present in numerous patented and investigational drug candidates.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed.[3]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

If swallowed, call a poison center or doctor if you feel unwell.[3]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store in a dry place.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. Its combination of a reactive bromine handle and a property-modulating fluorine atom on a privileged pyridine scaffold makes it an indispensable tool for researchers and professionals in the pharmaceutical industry. The synthetic protocols and reactivity patterns detailed in this guide are intended to empower scientists to leverage the full potential of this versatile building block in the quest for novel and improved therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the importance of key intermediates like this compound in the drug development pipeline is set to increase.

References

- 1. innospk.com [innospk.com]

- 2. 3-Bromo-6-fluoro-2-methylpyridine | 375368-83-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. scienceready.com.au [scienceready.com.au]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. benchchem.com [benchchem.com]

- 18. Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns - HSC Chemistry [hscprep.com.au]

- 19. mdpi.com [mdpi.com]

3-Bromo-2-fluoro-6-picoline CAS number and molecular structure

An In-Depth Technical Guide to 3-Bromo-2-fluoro-6-picoline for Researchers and Drug Development Professionals

Introduction

This compound, also known as 3-bromo-2-fluoro-6-methylpyridine, is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its utility in the field of drug discovery and development. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of halogen substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity and structure is fundamental for its application in research and development.

| Identifier | Value |

| CAS Number | 375368-78-8[1] |

| Molecular Formula | C6H5BrFN[1] |

| Molecular Weight | 190.01 g/mol [1] |

| IUPAC Name | 3-Bromo-2-fluoro-6-methylpyridine |

| Synonyms | This compound[1] |

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-position with a fluorine atom, the 3-position with a bromine atom, and the 6-position with a methyl group. This arrangement of substituents imparts distinct reactivity to the molecule. The fluorine atom, being highly electronegative, influences the electron distribution within the pyridine ring, while the bromine atom serves as an excellent leaving group in various cross-coupling reactions. The methyl group can also be a site for further functionalization.

Structural Representations:

-

SMILES: CC1=CC=C(Br)C(F)=N1[1]

-

InChI: 1S/C6H5BrFN/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3

-

InChI Key: ZFXJNYKHLITMJY-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are crucial for its handling, purification, and characterization.

| Property | Value |

| Appearance | Solid |

| Boiling Point | 194.2°C at 760 mmHg[1] |

| Purity | Commonly available at ≥98%[1] |

| Storage | Recommended to be stored at 2-8°C[1] |

While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound is not extensively documented in the provided search results, the expected spectral features can be inferred from its structure. For instance, the ¹H NMR spectrum would show distinct signals for the methyl protons and the two aromatic protons on the pyridine ring. Similarly, the ¹³C NMR spectrum would display six signals corresponding to the six carbon atoms of the pyridine ring. Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom.

Synthesis of this compound

The synthesis of halogenated pyridines often involves multi-step sequences starting from readily available pyridine precursors. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the initial search, a general synthetic strategy can be conceptualized based on known methodologies for the preparation of similar compounds. A plausible synthetic route could involve the diazotization of an appropriately substituted aminopicoline followed by a Sandmeyer-type reaction to introduce the bromo or fluoro substituent.

A patent for the preparation of various fluoropyridine compounds describes a two-step process that could be adapted for the synthesis of related isomers.[2] This process involves the bromination of an aminopicoline followed by a diazotization-fluorination reaction.

Below is a conceptual workflow for the synthesis of a bromofluoropicoline, illustrating the key chemical transformations.

Caption: A conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The incorporation of fluorine and bromine atoms into the pyridine ring of this compound makes it a highly valuable intermediate for the synthesis of novel drug candidates.

Key applications include:

-

Cross-Coupling Reactions: The bromine atom at the 3-position is well-suited for participation in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular scaffolds.

-

Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position can be displaced by nucleophiles under certain conditions, providing a route to further functionalize the pyridine ring.

-

Modulation of Physicochemical Properties: The presence of a fluorine atom can significantly impact the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The strategic incorporation of fluorine is a common tactic in medicinal chemistry to optimize the properties of a lead compound.

-

Scaffold for Bioactive Molecules: Halogenated pyridines serve as key intermediates in the synthesis of a wide range of biologically active compounds, including those with potential applications as anti-inflammatory, anti-cancer, and anti-viral agents.[4] The pyridine motif itself is known to improve water solubility and can enhance the biochemical potency of a pharmaceutical product.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is classified as an acute toxicant (oral) and is associated with hazard code H302 (Harmful if swallowed). Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its unique combination of reactive sites allows for the construction of complex molecular architectures through a variety of chemical transformations. A thorough understanding of its chemical identity, properties, and reactivity is essential for its effective utilization in the synthesis of novel and potentially therapeutic compounds. As the demand for new and improved pharmaceuticals continues to grow, the importance of such specialized chemical intermediates is expected to increase.

References

- 1. This compound Cas: 375368-78-8 - ENAO Chemical Co., Ltd [enaochem.com]

- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Bromo-2-fluoro-6-picoline

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromo-2-fluoro-6-picoline, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document outlines the expected spectroscopic data (NMR, IR, MS) and provides detailed methodologies for their acquisition and interpretation. Our approach is grounded in established scientific principles, offering predictive insights and a framework for empirical verification.

Introduction: The Imperative of Spectroscopic Analysis

In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. For a molecule like this compound (also known as 3-Bromo-2-fluoro-6-methylpyridine), with its nuanced substitution pattern on the pyridine ring, a multi-technique approach is essential to definitively ascertain its identity and purity. The presence of bromine and fluorine introduces unique isotopic and coupling patterns, respectively, which serve as valuable diagnostic markers.

This guide will delve into the theoretical underpinnings and practical application of each spectroscopic method for the analysis of this compound.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound, with the IUPAC name 3-bromo-2-fluoro-6-methylpyridine, is presented below. Its molecular formula is C₆H₅BrFN, and it has a molecular weight of approximately 190.01 g/mol .[1] The strategic placement of the bromo, fluoro, and methyl groups on the pyridine core dictates its chemical reactivity and is the basis for its spectroscopic signature.

References

The Strategic Role of 3-Bromo-2-fluoro-6-picoline in Modern Pharmaceutical Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of 3-Bromo-2-fluoro-6-picoline (also known as 3-Bromo-2-fluoro-6-methylpyridine), a pivotal heterocyclic intermediate in contemporary drug discovery and development. We will explore its physicochemical properties, detail its synthesis, and illuminate its strategic application in the construction of complex pharmaceutical agents, with a particular focus on its role as a versatile substrate in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.

Introduction: The Value of Functionalized Pyridine Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. However, the therapeutic efficacy of a pyridine-based molecule is critically dependent on its substitution pattern. The strategic introduction of specific functional groups, such as halogens and alkyl moieties, provides chemists with precise control over a molecule's steric and electronic properties, thereby fine-tuning its pharmacological activity.

This compound has emerged as a particularly valuable building block due to its trifunctional nature. The methyl group at the 6-position, the fluorine atom at the 2-position, and the bromine atom at the 3-position each offer distinct chemical handles and exert specific electronic effects on the pyridine ring. This unique arrangement makes it an ideal substrate for sequential and regioselective cross-coupling reactions, enabling the efficient assembly of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Chemical Name | 3-Bromo-2-fluoro-6-methylpyridine | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 375368-78-8 | N/A |

| Molecular Formula | C₆H₅BrFN | N/A |

| Molecular Weight | 190.01 g/mol | N/A |

| Appearance | Colorless to light yellow liquid/solid | |

| Boiling Point | 194.2 °C at 760 mmHg | N/A |

| Flash Point | 68 °C |

Synthesis of this compound

The synthesis of polysubstituted pyridines can be challenging. One established method for the synthesis of related brominated picolines involves the direct bromination of the corresponding picoline precursor.

Protocol: Synthesis of 3-Bromo-2-methylpyridine (A Representative Procedure)

This protocol for a related compound illustrates a general approach that can be adapted.

Reaction Scheme: 2-Picoline → 3-Bromo-2-methylpyridine

Reagents and Materials:

-

2-Picoline

-

Aluminum chloride (AlCl₃)

-

Bromine (Br₂)

-

Concentrated hydrochloric acid (HCl)

-

8 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Step-by-Step Procedure:

-

To a reaction vessel, add aluminum chloride (200 g).

-

Slowly add 2-methylpyridine (46.6 g) dropwise to the aluminum chloride with stirring at 100 °C.

-

Over a period of 1 hour, add bromine (40.0 g) dropwise to the mixture, maintaining the temperature at 100 °C.

-

Continue stirring the mixture for an additional 30 minutes at 100 °C.

-

After cooling, carefully pour the reaction mixture into ice water.

-

Acidify the mixture with concentrated hydrochloric acid.

-

Wash the aqueous solution with ethyl acetate to remove non-basic impurities.

-

Basify the aqueous layer with an 8 M aqueous sodium hydroxide solution.

-

Extract the product into diethyl ether.

-

Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: hexane-diethyl ether = 10:1) to yield 3-bromo-2-methylpyridine as a colorless oil.[1]

Note: The synthesis of the title compound, this compound, would require a fluorinated starting material or a subsequent fluorination step, which can be achieved through methods like electrophilic fluorination using reagents such as Selectfluor®.[3]

Role as a Pharmaceutical Intermediate: Cross-Coupling Reactions

The primary utility of this compound lies in its application as a versatile substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful tool for constructing biaryl and heteroaryl-aryl bonds.[4] In the context of this compound, the bromine at the 3-position serves as the reactive handle for oxidative addition to a palladium(0) catalyst.

Mechanistic Rationale: The electron-withdrawing nature of the fluorine atom at the 2-position and the nitrogen atom in the pyridine ring makes the C-Br bond at the 3-position susceptible to oxidative addition by a palladium(0) catalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields, especially with heteroaromatic substrates where the pyridine nitrogen can potentially coordinate to and deactivate the palladium catalyst.

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Representative Suzuki-Miyaura Coupling of a Bromopyridine

The following is a general protocol that can be adapted for the coupling of this compound with a suitable boronic acid or ester.

Reagents and Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/water mixture)

Step-by-Step Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture with vigorous stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of aryl and heteroaryl amines.[5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Mechanistic Considerations: Similar to the Suzuki coupling, the reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) complex. The steric hindrance from the methyl group at the 6-position and the electronic effects of the fluorine at the 2-position necessitate the use of sterically bulky and electron-rich phosphine ligands (e.g., BINAP, XPhos) to facilitate the catalytic cycle and achieve high yields.[6]

Diagram: Simplified Buchwald-Hartwig Amination Workflow

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Protocol: Representative Buchwald-Hartwig Amination of a Bromopyridine

This general procedure can be optimized for coupling this compound with various amines.[7]

Reagents and Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4-2.5 equiv)

-

Anhydrous aprotic solvent (e.g., Toluene)

Step-by-Step Procedure:

-

In a glovebox or under an inert atmosphere in a Schlenk flask, combine the palladium precursor, the phosphine ligand, and the base.

-

Add this compound and the amine coupling partner.

-

Add the anhydrous solvent via syringe.

-

Seal the flask and heat the mixture with vigorous stirring (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Application in the Synthesis of Bioactive Molecules: A Case Study Perspective

The strategic positioning of functional groups in this compound makes it an ideal precursor for the synthesis of complex molecules, such as kinase inhibitors. For example, the potent PI3K/mTOR inhibitor, GSK2126458 (Omipalisib), features a substituted pyridinyl-quinoline core.[8] The synthesis of such structures often relies on the sequential cross-coupling of a functionalized pyridine with a quinoline fragment. While the exact synthesis of GSK2126458 may involve different intermediates, the utility of this compound in constructing analogous frameworks is clear. A plausible synthetic disconnection would involve a Suzuki coupling to install the quinoline moiety, followed by a Buchwald-Hartwig amination to introduce the sulfonamide-bearing aniline.

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its unique trifunctional substitution pattern provides a versatile platform for the synthesis of complex, biologically active molecules. A deep understanding of its properties and reactivity in key transformations like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows medicinal chemists to rationally design and efficiently execute synthetic routes towards novel therapeutic agents. As the demand for more sophisticated and targeted drugs continues to grow, the strategic application of such well-designed building blocks will remain a cornerstone of successful drug discovery programs.

References

- 1. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 13C NMR spectrum [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. CN102464613B - Synthetic method of quinoline derivative - Google Patents [patents.google.com]

Key features of halogenated pyridine derivatives like 3-Bromo-2-fluoro-6-picoline

An In-depth Technical Guide to 3-Bromo-2-fluoro-6-picoline: A Keystone Building Block in Modern Synthesis

Abstract

In the intricate tapestry of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Halogenated heterocycles, particularly substituted pyridines, have established themselves as "privileged scaffolds" due to their versatile reactivity and prevalence in bioactive molecules. This guide provides a comprehensive technical overview of this compound, a highly functionalized pyridine derivative. We will explore its synthesis, unique physicochemical properties, and the orthogonal reactivity of its C-F and C-Br bonds, which allows for selective, stepwise functionalization. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust protocols for its application in nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

The Strategic Value of Halogenated Pyridine Scaffolds

The introduction of halogen atoms onto a pyridine ring fundamentally alters its electronic landscape and reactivity profile.[1][2] Halogens exert a powerful electron-withdrawing inductive effect, rendering the pyridine ring susceptible to nucleophilic attack while deactivating it towards electrophilic substitution. This feature is a cornerstone of modern synthetic strategy.[3][4] In the case of this compound, the specific placement of a fluorine atom at the 2-position and a bromine atom at the 3-position creates a molecule with two distinct and orthogonally reactive sites. This dual functionality is the primary driver of its value, enabling chemists to perform sequential and highly controlled modifications to the core structure. The fluorine atom at the C2 position is primed for nucleophilic aromatic substitution (SNAr), while the bromine atom at C3 serves as an ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions.[1]

Physicochemical Characteristics

A thorough understanding of a reagent's physical properties is essential for its effective use in synthesis. This compound is typically a solid at room temperature. Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 375368-78-8 | [5] |

| Molecular Formula | C₆H₅BrFN | [5] |

| Molecular Weight | 190.01 g/mol | [5] |

| Appearance | Solid | |

| Boiling Point | 194.2 °C at 760 mmHg | [5] |

| MDL Number | MFCD03095080 | [5] |

The Core Directive: Orthogonal Reactivity

The synthetic power of this compound stems from the ability to address its two halogen substituents independently. The C2-fluorine is highly activated for SNAr, while the C3-bromine is more suited for cross-coupling. This allows for a logical and efficient construction of complex molecules.

Site-Selective Nucleophilic Aromatic Substitution (SNAr) at C2

The fluorine atom at the C2 position is exceptionally labile towards displacement by nucleophiles. This reactivity is enhanced by the adjacent ring nitrogen, which stabilizes the negative charge developed in the Meisenheimer intermediate during the reaction.[3][4][6] This allows for the selective introduction of nitrogen, oxygen, and sulfur nucleophiles under relatively mild conditions, leaving the C3-bromine untouched for subsequent steps.[3][4]

Caption: SNAr Workflow at the C2 Position.

Field-Proven Protocol: SNAr with an Amine Nucleophile

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) as the base.

-

Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) as the solvent, followed by the amine nucleophile (1.1-1.2 eq).

-

Causality Insight: A polar aprotic solvent like DMSO is chosen because it effectively solvates the cation (K⁺) while leaving the nucleophile's anion relatively "bare," thereby increasing its reactivity. The base is essential to neutralize the hydrofluoric acid (HF) byproduct.

-

-

Reaction Execution: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon) and heat the mixture to 80-120 °C.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Transition Metal-Catalyzed Cross-Coupling at C3

After functionalizing the C2 position, the bromine at C3 becomes the reactive handle for building molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the newly formed C-N, C-O, or C-S bond in oxidative addition to a Pd(0) catalyst.

Caption: Cross-Coupling Options at the C3 Position.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopicoline with a boronic acid or ester.[7][8][9] It is widely used to introduce aryl or vinyl substituents.

-

Sonogashira Coupling: This reaction enables the formation of a bond between the C3 position and a terminal alkyne, providing access to valuable alkynyl-pyridine intermediates.[10][11][12]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a second carbon-nitrogen bond at the C3 position, coupling the bromopicoline with a primary or secondary amine.[13][14][15]

Field-Proven Protocol: A General Suzuki-Miyaura Coupling

-

Reagent Preparation: In a Schlenk flask, combine the 2-substituted-3-bromo-6-picoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).

-

Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

-

Causality Insight: The base is crucial for the formation of the reactive boronate species and for the overall catalytic cycle.[8] Degassing is a critical, self-validating step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed as indicated by TLC or LC-MS.

-

Workup and Purification: Cool the mixture to room temperature, dilute with water, and extract with an organic solvent. Wash the organic phase, dry it over a desiccant, and concentrate it. Purify the residue via flash chromatography to yield the desired biaryl product.

Applications in Drug Discovery: The Kinase Inhibitor Paradigm

The 2,3,6-trisubstituted pyridine scaffold, readily assembled from this compound, is a prominent feature in many kinase inhibitors.[16][17] Protein kinases are a critical class of enzymes in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[18]

The 2-aminopyridine moiety, installed via SNAr, often serves as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase's ATP-binding pocket.[17] The substituent introduced at the C3 position via a Suzuki or other cross-coupling reaction can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity for the target kinase.[16] The modular synthesis enabled by this compound allows for the rapid generation of compound libraries to probe the structure-activity relationship (SAR) of a potential drug candidate.

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated tool for molecular construction. Its value lies in the predictable and orthogonal reactivity of its C-F and C-Br bonds, which provides chemists with a reliable and flexible strategy for the synthesis of highly decorated pyridine derivatives. This guide has outlined the fundamental principles of its reactivity and provided robust, field-tested protocols to empower researchers in leveraging this versatile building block for applications ranging from pharmaceutical development to materials science. A deep understanding of its properties and reaction mechanisms is the key to unlocking its full synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Cas: 375368-78-8 - ENAO Chemical Co., Ltd [enaochem.com]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-2-fluoro-6-picoline (CAS: 375368-78-8)

Section 1: Executive Summary and Strategic Overview

3-Bromo-2-fluoro-6-picoline is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic placement of bromine, fluorine, and methyl groups on the pyridine ring imparts a unique reactivity profile, making it a crucial intermediate for researchers and developers in the pharmaceutical and agrochemical industries. The bromine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions, while the fluorine atom at the 2-position modulates the electronic properties of the ring, often enhancing the biological activity of the final target molecule.

This guide provides an in-depth analysis of this compound, consolidating its physicochemical properties, detailing a robust synthetic methodology, exploring its applications in drug discovery, and outlining critical safety protocols. The content herein is curated for professionals in chemical research and drug development, offering both foundational knowledge and actionable insights to leverage this compound's synthetic potential.

Section 2: Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, reaction optimization, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-2-fluoro-6-methylpyridine | N/A |

| Synonyms | This compound | N/A |

| CAS Number | 375368-78-8 | [1] |

| Chemical Formula | C₆H₅BrFN | [2] |

| Molecular Weight | 190.01 g/mol | [2] |

| Appearance | Solid | [3] |

| Boiling Point | 194.2°C at 760 mmHg | [2] |

| Purity | Typically ≥98% | [2] |

| SMILES | CC1=CC=C(Br)C(F)=N1 | [2] |

| InChI Key | ZFXJNYKHLITMJY-UHFFFAOYSA-N | [3] |

Section 3: Synthesis and Mechanistic Considerations

A plausible and efficient two-step synthesis starting from a commercially available aminopicoline is detailed below. This approach is adapted from patented procedures for similar fluoropyridine compounds[4].

Proposed Synthetic Pathway

The synthesis initiates with the bromination of 2-fluoro-6-methylpyridin-3-amine, followed by the removal of the amino group via diazotization and reduction. An alternative, and often more practical route, involves the diazotization of an aminobromopicoline in the presence of a fluoride source.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Exemplary)

Step 1: Synthesis of 2-Amino-3-bromo-6-methylpyridine

-

To a cooled (0-5 °C) solution of 2-Amino-6-methylpyridine in a suitable solvent such as acetonitrile, add a solution of bromine in hydrobromic acid dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-Amino-3-bromo-6-methylpyridine.

Step 2: Synthesis of this compound

-

Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This step must be performed in a specialized fume hood with appropriate personal protective equipment.

-

Dissolve 2-Amino-3-bromo-6-methylpyridine in anhydrous hydrogen fluoride at a low temperature (e.g., -78 °C) in a suitable fluoropolymer reaction vessel[4].

-

Add sodium nitrite portion-wise, maintaining the low temperature[4].

-

After the addition, allow the reaction to warm to approximately 0 °C and stir for 30-60 minutes.

-

Gently heat the reaction mixture to induce the decomposition of the diazonium fluoride salt, which results in the formation of the desired product and nitrogen gas.

-

Cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and water.

-

Neutralize the solution with a base such as saturated sodium bicarbonate.

-

Extract the product with dichloromethane (3x), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product via column chromatography or distillation to obtain pure this compound.

Section 4: Spectroscopic Characterization

As of this writing, publicly accessible, verified spectroscopic data (NMR, MS) for this compound (CAS 375368-78-8) is limited. However, based on its structure and data from analogous compounds[4][5][6][7], the following spectral characteristics can be predicted:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group (CH₃) protons around δ 2.3-2.6 ppm. Two aromatic protons will appear as doublets or multiplets in the δ 7.0-8.5 ppm region, with coupling constants influenced by the adjacent fluorine and bromine atoms.

-

¹³C NMR: The spectrum should display six distinct signals. The methyl carbon would appear around δ 20-25 ppm. The five aromatic carbons will be in the δ 110-165 ppm range. The carbon attached to the fluorine (C2) will show a large one-bond C-F coupling constant (¹JCF), and the carbon attached to the bromine (C3) will be shifted downfield.

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z 190, with a characteristic isotopic pattern [M+2]⁺ of nearly equal intensity due to the presence of the bromine-79 and bromine-81 isotopes. Common fragmentation patterns would involve the loss of Br, F, or CH₃ radicals.

Section 5: Applications in Research and Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. The C-Br bond at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry.

Role in Cross-Coupling Reactions

This molecule is an ideal substrate for reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of various aryl or heteroaryl substituents.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical step in the synthesis of many biologically active compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

The fluorine atom at the 2-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule by altering its lipophilicity, metabolic stability, and binding affinity to target proteins.

Caption: Role of this compound in Suzuki cross-coupling.

While specific drugs derived from this exact starting material are not prominently featured in public literature, its structural motifs are present in various developmental compounds targeting kinases, proteases, and other enzymes implicated in oncology and inflammatory diseases.

Section 6: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an acute oral toxin (Category 4) and can cause skin and eye irritation[3].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use spark-proof tools and avoid sources of ignition as the compound may be combustible[3].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: If swallowed, call a poison center or doctor immediately. Rinse mouth. Do not induce vomiting.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Section 7: References

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Henan Tianfu Chemical Co.,Ltd. (n.d.). CAS 756-13-8. Retrieved from --INVALID-LINK--

-

Autech Industry Co.,Limited. (n.d.). Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 3-Picoline(108-99-6) 1H NMR spectrum. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 3-Bromo-2-methylpyridine(38749-79-0) 1H NMR spectrum. Retrieved from --INVALID-LINK--

-

ENAO Chemical Co., Ltd. (n.d.). This compound Cas: 375368-78-8. Retrieved from --INVALID-LINK--

References

- 1. tianfu.nt-rt.ru [tianfu.nt-rt.ru]

- 2. 3-Bromo-6-fluoro-2-methylpyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. rsc.org [rsc.org]

- 4. 3-Picoline(108-99-6) 1H NMR spectrum [chemicalbook.com]

- 5. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Bromo-2-methylpyridine(38749-79-0) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Bromo-6-fluoro-2-methylpyridine | 375368-83-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Commercial availability and suppliers of 3-Bromo-2-fluoro-6-picoline

An In-Depth Technical Guide to 3-Bromo-2-fluoro-6-picoline for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound (CAS No: 375368-78-8). This versatile heterocyclic building block is of growing importance, particularly in the synthesis of complex pharmaceutical intermediates and novel chemical entities. We will delve into its commercial availability, physicochemical properties, safe handling protocols, and its strategic application in modern synthetic chemistry, grounded in established scientific principles and field-proven insights.

Core Compound Profile and Physicochemical Properties

This compound, also known as 3-Bromo-2-fluoro-6-methylpyridine, is a trifunctional pyridine derivative. The strategic placement of the bromine atom, the fluorine atom, and the methyl group on the pyridine ring creates a unique chemical scaffold. The fluorine atom at the 2-position significantly modulates the electronic properties of the pyridine ring, influencing its reactivity. The bromine atom at the 3-position serves as a versatile synthetic handle, primarily for cross-coupling reactions. The methyl group at the 6-position offers a site for further functionalization or can provide steric influence in molecular designs.

Its utility is particularly noted in the construction of building blocks for protein degraders, a rapidly emerging therapeutic modality.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 3-Bromo-2-fluoro-6-methylpyridine | [2][3] |

| CAS Number | 375368-78-8 | [1] |

| Molecular Formula | C₆H₅BrFN | [1][3] |

| Molecular Weight | 190.01 g/mol | [1][3] |

| Purity | Typically ≥98% | [1] |

| Appearance | Varies; may be a solid | |

| Boiling Point | 194.2°C at 760 mmHg | [1] |

| SMILES | CC1=CC=C(Br)C(F)=N1 | [1] |

| MDL Number | MFCD03095080 | [1][3] |

Commercial Availability and Procurement

This compound is readily available from a range of specialty chemical suppliers, catering to both research and bulk quantity requirements. When procuring this reagent, it is critical to request and review the Certificate of Analysis (CoA) to verify purity and identity, as isomeric impurities can significantly impact downstream reactions.

Table 2: Selected Commercial Suppliers

| Supplier | Available Quantities | Typical Purity | Notes |

| ENAO Chemical Co., Ltd | 250mg, 1g, 5g, 10g, 25g, 100g, Bulk | 98% | Items are typically in stock and can be shipped within 3-5 business days.[1] |

| Aladdin Scientific | 1g | min 98% | Marketed as a Protein Degrader Building Block. |

| Sigma-Aldrich | Varies | Not specified | Product sold for early discovery research; buyer assumes responsibility for confirming identity and purity.[3] |

| Echemi | Varies | Up to 99% | A platform connecting multiple suppliers, such as HANGZHOU LEAP CHEM CO., LTD.[2] |

| ChemUniverse | Varies | Custom | Offers custom synthesis and allows for specific purity requirements upon request.[4] |

Synthesis Strategies: An Illustrative Pathway

While the exact proprietary synthesis of this compound is supplier-specific, we can infer common synthetic strategies from public-domain literature, such as patents for isomeric compounds. A prevalent method for introducing fluorine onto a pyridine ring is the Balz–Schiemann reaction or related diazotization-fluorination protocols.

The following workflow, based on a patented method for the synthesis of the related isomer 2-bromo-3-fluoro-6-picoline, illustrates the core chemical logic.[5] This process demonstrates a robust, multi-step synthesis suitable for producing functionalized fluoropyridines.

Experimental Protocol: Illustrative Synthesis of a Bromo-Fluoro-Picoline Isomer [5]

-

Step 1: Bromination of Aminopicoline.

-

Under ice bath conditions, dissolve 3-amino-6-picoline (1.0 eq) in acetonitrile.

-

Prepare an aqueous solution of sodium bromide and sodium bromate.

-

Slowly add the aminopicoline solution to the bromide/bromate mixture while maintaining cooling.

-

Carefully add sulfuric acid dropwise to the reaction mixture.

-

Allow the reaction to proceed for 3 hours at room temperature.

-

Neutralize the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the brominated aminopicoline intermediate.

-

-

Step 2: Diazotization and Fluorination.

-

Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This step must be performed in a specialized, HF-resistant reaction vessel (e.g., Teflon) within a suitable fume hood by trained personnel.

-

Dissolve the brominated aminopicoline intermediate (1.0 eq) in anhydrous hydrogen fluoride.

-

Cool the reaction vessel to -15°C.

-

Slowly add sodium nitrite portion-wise, maintaining the internal temperature below -10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by pouring it onto a mixture of ice and water.

-

Neutralize the solution with saturated sodium bicarbonate.

-

Extract the final product with dichloromethane (3x).

-

Dry the combined organic phases, concentrate, and purify by recrystallization to obtain the final bromo-fluoro-picoline product.

-

Caption: Illustrative synthesis pathway for a bromo-fluoro-picoline isomer.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate. The bromine atom is a prime functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[6] These reactions are cornerstones of modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds to construct complex molecular architectures.

The fluorine atom's high electronegativity can be exploited to influence the pKa of the pyridine nitrogen, modify metabolic stability, and improve membrane permeability of a final drug candidate.

Caption: Role of this compound in key cross-coupling reactions.

Quality Control, Handling, and Safety

Proper handling and verification of starting materials are paramount for reproducible and successful research.

Recommended Quality Control Workflow

Upon receipt of this compound, an independent quality control check is advisable to confirm identity and purity against the supplier's CoA.

-

Visual Inspection: Check for expected physical appearance and ensure the container is properly sealed.

-

NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This is the most definitive method. The spectra should match the expected structure, and integration of the ¹H NMR can provide a quantitative measure of purity against a known internal standard.

-

Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight and can identify volatile or non-volatile impurities.

-

Review CoA: Compare in-house results with the supplier-provided data. Any significant discrepancies should be reported to the supplier immediately.

Caption: Recommended internal quality control workflow for received reagents.

Safety, Handling, and Storage

Based on available Safety Data Sheets (SDS), this class of compounds requires careful handling.[7]

Table 3: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [3] |

| Precautionary Statements | P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves, eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| Storage | Store at 2-8°C or room temperature in a well-ventilated place. Keep container tightly closed. Some suppliers recommend storage under an inert atmosphere. | [1] |

Handling Protocol:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the SDS.

-

Ensure all sources of ignition are removed if handling at elevated temperatures, as related compounds can be combustible liquids.

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its commercial availability from multiple suppliers makes it an accessible building block for complex molecular synthesis. A thorough understanding of its reactivity, coupled with stringent quality control and safe handling practices, will enable researchers to effectively leverage this compound in their synthetic endeavors, paving the way for the discovery of next-generation therapeutics.

References

- 1. This compound Cas: 375368-78-8 - ENAO Chemical Co., Ltd [enaochem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Bromo-2-fluoro-5-methylpyridine - Safety Data Sheet [chemicalbook.com]

Safety and handling information for 3-Bromo-2-fluoro-6-picoline

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-fluoro-6-picoline

Introduction: Acknowledging the Utility and Risks

This compound (also known as 3-Bromo-2-fluoro-6-methylpyridine) is a halogenated pyridine derivative recognized for its utility as a key intermediate and versatile building block in pharmaceutical synthesis.[1] Its unique molecular structure, featuring both bromine and fluorine substituents, allows for diverse applications in the development of complex active pharmaceutical ingredients (APIs).[1] However, the same reactivity that makes this compound valuable also necessitates a rigorous and well-informed approach to its handling and safety management. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the critical safety information, handling protocols, and emergency procedures for this compound.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. The nomenclature for this compound can vary, with "6-picoline" being a trivial name for "6-methylpyridine". Both names refer to the same chemical structure. There appears to be some ambiguity in the literature regarding the primary CAS Number, with both 375368-78-8 and 375368-83-5 being associated with closely related isomers or the compound itself.[2] For the purpose of safety, it is prudent to consider the hazard profile associated with both.

The key physicochemical properties are summarized below, providing the necessary data for risk assessment and the design of appropriate handling procedures.

| Property | Value | Source(s) |

| Chemical Name | This compound; 3-Bromo-2-fluoro-6-methylpyridine | [2] |

| CAS Number | 375368-78-8; 375368-83-5 | [2][3] |

| Molecular Formula | C₆H₅BrFN | |

| Molecular Weight | 190.01 g/mol | |

| Appearance | Solid or Colorless to light yellow clear liquid | |

| Boiling Point | ~189.5 - 194.2 °C at 760 mmHg | [1][2] |

| Flash Point | ~68.4 °C | [1][4] |

| Density | ~1.6 g/cm³ | [1] |

| Purity | Typically ≥98.0% | [1][3] |

Section 2: Hazard Identification and Toxicological Profile

Understanding the specific hazards is crucial for mitigating risk. This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity upon ingestion and severe irritation to the skin and eyes.[3][5]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Source(s) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. | [3][5] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | [3][5] |

| Specific target organ toxicity (single exposure) | GHS07 | Warning | H335: May cause respiratory irritation. | [5] |

| Combustible Solid/Liquid | (No Pictogram) | Warning | H227: Combustible liquid. | [3] |

The irritant properties of this compound are significant. Contact with the skin can lead to inflammation, redness, and discomfort.[3] More critically, exposure to the eyes can cause serious irritation, and appropriate eye protection is mandatory to prevent potential damage.[3][5] The warning for oral toxicity indicates that accidental ingestion of even small quantities can cause adverse health effects.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

A systematic approach to exposure control is essential. The "Hierarchy of Controls" is a fundamental principle in chemical safety, prioritizing the most effective measures first.

For this compound, the following controls are mandated:

-

Engineering Controls : The primary engineering control is to handle this chemical within a certified chemical fume hood.[3] This isolates the material, preventing the inhalation of vapors or dust and containing any potential spills. An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

-

Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Do not work alone. Prohibit eating, drinking, and smoking in the laboratory.[6][7]

-

Personal Protective Equipment (PPE) : PPE is the last line of defense and must be worn at all times when handling the compound.

-

Eye and Face Protection : Chemical safety goggles are required. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][8]

-

Skin Protection : A flame-resistant lab coat is necessary. Wear protective gloves at all times. Nitrile or neoprene gloves are generally recommended. Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected.[3]

-

Respiratory Protection : When working within a certified fume hood, additional respiratory protection is typically not required. If engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[9]

-

Section 4: Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures is key to preventing accidents and exposure.

Handling Protocol

-

Preparation : Before handling, ensure the fume hood is operational, the work area is clear, and all necessary PPE is donned correctly. Confirm the location of the nearest eyewash station, safety shower, and fire extinguisher.

-

Dispensing : If the material is a solid, avoid generating dust.[8] If it is a liquid, use non-sparking tools and ground/bond containers during transfer to prevent static discharge, given its combustible nature.[3][7]

-

During Use : Keep the container tightly closed when not in use.[3] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling, even if gloves were worn.[6]

-

Incompatible Materials : This compound must be stored away from strong oxidizing agents and strong acids.[6][7] Contact with these materials can lead to vigorous, exothermic reactions.

Storage Protocol

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][3] Recommended storage temperatures are often between 2-8°C.

-

The storage area should be away from heat, sparks, and open flames.[7]

Section 5: Emergency Procedures

In the event of an emergency, a rapid and informed response is critical.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]

-

Skin Contact : Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical attention.[3][6]

-

Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

Ingestion : Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7]

Accidental Release Measures (Spill Cleanup)

The following workflow should be initiated in the event of a spill.

-

Evacuate : Evacuate non-essential personnel from the immediate area.

-

Ventilate : Ensure the area is well-ventilated (if safe to do so).

-

Containment : For liquid spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[3] Do not use combustible materials like sawdust. For solid spills, carefully sweep up the material, avoiding dust generation.[8]

-

Collection : Place the absorbed material or swept solid into a suitable, labeled, and closed container for disposal.[6][7]

-

Decontamination : Clean the spill area thoroughly with soap and water.

-

PPE : All cleanup operations must be performed while wearing appropriate PPE as described in Section 3.

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Dispose of unused material and contaminated waste in accordance with all applicable local, regional, and national regulations.[3]

-

Do not empty into drains.[7]

-

Waste should be collected in a designated, properly labeled hazardous waste container. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

- 1. innospk.com [innospk.com]

- 2. This compound Cas: 375368-78-8 - ENAO Chemical Co., Ltd [enaochem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. 3-Bromo-6-fluoro-2-methylpyridine | C6H5BrFN | CID 17750149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. uww.edu [uww.edu]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-fluoro-6-picoline

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-Bromo-2-fluoro-6-picoline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of complex substituted pyridine derivatives, which are prevalent in medicinal chemistry and materials science. These notes detail the mechanistic nuances of coupling this specific substrate, address the unique challenges and opportunities presented by its substituent pattern, and provide robust, field-proven experimental protocols. By explaining the causality behind experimental choices, this guide aims to empower scientists to optimize reaction conditions and troubleshoot potential issues, ensuring reliable and reproducible outcomes.

Introduction: The Strategic Importance of this compound

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1] This palladium-catalyzed reaction forges carbon-carbon bonds with high efficiency and has become one of the most frequently used transformations in the pharmaceutical industry for the construction of biaryl and heteroaryl motifs.[2][3]

This compound (CAS No. not broadly specified, often synthesized for specific applications) is a highly valuable, trifunctionalized pyridine building block. Its strategic importance stems from the orthogonal reactivity of its substituents:

-

The bromo group at the 3-position serves as the primary reactive handle for the Suzuki-Miyaura cross-coupling.

-